N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine
Overview
Description
“N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine” is a chemical compound. It is also known as 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The empirical formula of this compound is C19H24BNO4S .
Molecular Structure Analysis
The molecular weight of this compound is 373.27 . The SMILES string representation of this compound is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC © ©C © ©O3 .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 166.0 to 170.0 °C . It is insoluble in water but soluble in hot methanol .Scientific Research Applications
Synthesis of Antimicrobial Agents
Researchers have developed new derivatives of thiazole compounds, including those similar to N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine, for use as potent antimicrobial agents. These compounds have shown significant efficacy against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance issues (Bikobo et al., 2017).
Development of Security Inks
A novel V-shaped molecule derivative has been synthesized for potential application as a security ink. This molecule exhibits a profound intramolecular charge transfer (ICT) effect, reversible morphology-dependent fluorochromism, and mechano-chromic activity, making it suitable for anti-counterfeiting measures (Xiao-lin Lu & M. Xia, 2016).
Cancer Research
In cancer research, derivatives of benzothiazole, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. These derivatives have shown promising results in preclinical models, suggesting their potential as novel therapeutic agents (Naskar et al., 2015).
Antifungal Drug Development
Compounds based on the structural framework of this compound have been explored for their antifungal properties. Some synthesized derivatives exhibited significant activity against human pathogenic fungal strains, making them candidates for antifungal drug development (Nimbalkar et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, which could potentially modulate their activity .
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways. Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis .
Pharmacokinetics
The compound’s boronic acid group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific biological target .
Action Environment
Environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound. For instance, the boronic acid group is known to be sensitive to pH changes .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of diaryl derivatives . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to be involved in the synthesis of diaryl derivatives , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O2S/c1-18(2)19(3,4)24-20(23-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)25-17/h5-12H,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDTNXPTWRHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625086 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-85-6 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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